molecular formula C6H8O3 B13016919 (1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid

(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13016919
M. Wt: 128.13 g/mol
InChI Key: KXQPXWJVQITPAZ-BAFYGKSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound characterized by a three-membered ring fused to a five-membered ring containing an oxygen atom. This structure imparts significant ring strain, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including (1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid, can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. The photochemical decomposition of CHF2-substituted pyrazolines is one such method, offering simple operation, mild conditions, and excellent functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ring structure or introduce hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The high ring strain and unique structure allow it to participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its oxygen-containing ring, which imparts different chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it particularly valuable in specific synthetic and medicinal applications.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(1S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4?,6-/m1/s1

InChI Key

KXQPXWJVQITPAZ-BAFYGKSASA-N

Isomeric SMILES

C1C2[C@@]1(COC2)C(=O)O

Canonical SMILES

C1C2C1(COC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.